molecular formula C14H13BrO B2569260 1-[4-(Bromomethyl)phenoxy]-3-methylbenzene CAS No. 95922-53-5

1-[4-(Bromomethyl)phenoxy]-3-methylbenzene

Cat. No.: B2569260
CAS No.: 95922-53-5
M. Wt: 277.161
InChI Key: JUXBGEATOASJLB-UHFFFAOYSA-N
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Description

1-[4-(Bromomethyl)phenoxy]-3-methylbenzene is an organic compound with the molecular formula C14H13BrO It is a brominated derivative of phenoxybenzene, characterized by the presence of a bromomethyl group attached to the phenoxy ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[4-(Bromomethyl)phenoxy]-3-methylbenzene can be synthesized through a multi-step process. One common method involves the bromination of 1-[4-(methyl)phenoxy]-3-methylbenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Bromomethyl)phenoxy]-3-methylbenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) at moderate temperatures.

    Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran under reflux conditions.

Major Products:

    Nucleophilic Substitution: Formation of substituted phenoxybenzene derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of methyl-substituted phenoxybenzene.

Scientific Research Applications

1-[4-(Bromomethyl)phenoxy]-3-methylbenzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a building block for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(Bromomethyl)phenoxy]-3-methylbenzene depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

    1-[4-(Chloromethyl)phenoxy]-3-methylbenzene: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    1-[4-(Methyl)phenoxy]-3-methylbenzene: Lacks the halogen substituent, making it less reactive in nucleophilic substitution reactions.

    1-[4-(Bromomethyl)phenoxy]-2-methylbenzene: Positional isomer with the methyl group located at a different position on the benzene ring.

Uniqueness: 1-[4-(Bromomethyl)phenoxy]-3-methylbenzene is unique due to the presence of the bromomethyl group, which enhances its reactivity in various chemical reactions. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing new compounds with desired properties.

Properties

IUPAC Name

1-(bromomethyl)-4-(3-methylphenoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO/c1-11-3-2-4-14(9-11)16-13-7-5-12(10-15)6-8-13/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUXBGEATOASJLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=CC=C(C=C2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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